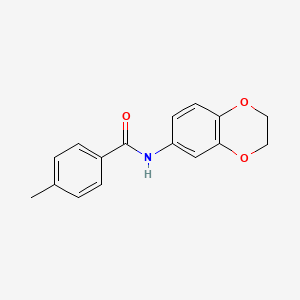

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-2-4-12(5-3-11)16(18)17-13-6-7-14-15(10-13)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRRJSRKNNMCST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322136 | |

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201714 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301306-98-9 | |

| Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted benzamides with various alkyl or acyl groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a chemical compound belonging to the benzodioxane class, which has garnered interest for its diverse applications across chemistry, biology, medicine, and industry. The molecule consists of a benzodioxane ring fused to a benzamide moiety, giving it unique chemical and biological properties.

Scientific Research Applications

Chemistry this compound serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. It is also a key intermediate in synthesizing N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. These compounds are prepared through reactions with 1,4-benzodioxane-6-amine with reagents like 4-nitrobenzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride.

Biology The compound has been investigated for its antibacterial and antifungal properties, suggesting its potential as a therapeutic agent against various microbial infections.

Medicine this compound is explored for its potential as an enzyme inhibitor, particularly against lipoxygenase and cholinesterase, which are targets for anti-inflammatory and neuroprotective drugs. Studies indicate that similar benzamide derivatives exhibit anticancer properties by inhibiting cell growth in various cancer types, targeting dihydrofolate reductase (DHFR) pathways, which leads to reduced cellular proliferation in drug-resistant cancer cells.

Industry This compound is utilized in developing new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby exerting its therapeutic effects. The benzodioxane ring and benzamide moiety play crucial roles in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Key Findings :

- Bulky substituents (e.g., bromoethyl in 5a ) enhance activity against S. typhi, likely due to improved membrane penetration .

- The parent compound (3 ) shows baseline activity against E. coli but lacks broad-spectrum potency, highlighting the need for functional group optimization.

Lipoxygenase (LOX) Inhibition

LOX inhibition is critical for anti-inflammatory applications. Comparisons with derivatives include:

Key Findings :

- Bulky hydrophobic groups (e.g., phenylpropyl in 5c ) significantly enhance LOX inhibition, likely by interacting with the enzyme’s hydrophobic pocket .

- The parent compound (3 ) is ineffective, emphasizing the role of substituents in modulating enzyme affinity.

Comparison with Benzamide Derivatives

While sulfonamides dominate the evidence, benzamide analogs with 1,4-benzodioxin cores exhibit distinct therapeutic potentials:

Key Findings :

- Benzamides are less explored but show promise in diabetes (α-glucosidase inhibition) and structural diversity for drug design .

- Sulfonamides generally exhibit stronger antibacterial activity, while benzamides may excel in enzyme-targeted therapies.

Structural-Activity Relationship (SAR) Insights

- Sulfonamides :

- Benzamides: Carboxamide and sulfonamide hybrids (e.g., 7i) balance polarity and target affinity for diabetes applications .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a compound belonging to the class of benzodioxane derivatives, known for their diverse biological activities and therapeutic potential. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzodioxane ring fused to a benzamide moiety. This unique configuration imparts significant chemical and biological properties to the molecule.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15NO3 |

| CAS Number | 301306-98-9 |

| Molecular Weight | 273.30 g/mol |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. As an enzyme inhibitor, it binds to the active sites of target enzymes, blocking their activity and exerting therapeutic effects. The presence of both the benzodioxane ring and the benzamide moiety is crucial for its binding affinity and specificity towards these targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Studies have shown that benzamide derivatives can inhibit cell growth in various cancer types by targeting dihydrofolate reductase (DHFR) pathways. This inhibition leads to reduced cellular proliferation in drug-resistant cancer cells .

Antimicrobial Properties

Benzodioxane derivatives have demonstrated antimicrobial activity against several pathogens:

- Mechanism : The antimicrobial effect is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Study on Anticancer Effects

In a study conducted on human T-cell lymphoblastic leukemia cells, it was found that compounds structurally similar to this compound inhibited cell growth through dual mechanisms involving DHFR downregulation and inhibition of inosine monophosphate dehydrogenase (IMPDH) pathways .

Synthesis and Biological Evaluation

A synthesis study reported that derivatives of benzodioxane exhibit varying degrees of biological activity based on structural modifications. The introduction of different substituents on the benzamide moiety significantly influenced their pharmacological profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | Moderate anticancer activity | Sulfonamide group enhances solubility |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | Antimicrobial activity | Longer aliphatic chain affects activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.